molecular formula C15H12FNO B8623625 2-(4-Ethyl-2-fluorophenyl)-1,3-benzoxazole CAS No. 37135-30-1

2-(4-Ethyl-2-fluorophenyl)-1,3-benzoxazole

Cat. No. B8623625
M. Wt: 241.26 g/mol
InChI Key: DCTFLNVNPBQXCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US03947582

Procedure details

4-Ethyl-2-fluoro-2'-hydroxybenzanilide (29.0 gm.) is heated for 40 minutes in a Wood's metal bath at 240°C. The reaction mixture is then cooled, taken up in chloroform and the chloroform solution treated with carbon, dried over magnesium sulfate and concentrated in vacuo to give 2-(4-ethyl-2-fluorophenyl)benzoxazole.
Name
4-Ethyl-2-fluoro-2'-hydroxybenzanilide
Quantity
29 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[CH:18]=[CH:17][C:6]([C:7]([NH:9][C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=2[OH:16])=O)=[C:5]([F:19])[CH:4]=1)[CH3:2]>C(Cl)(Cl)Cl>[CH2:1]([C:3]1[CH:18]=[CH:17][C:6]([C:7]2[O:16][C:11]3[CH:12]=[CH:13][CH:14]=[CH:15][C:10]=3[N:9]=2)=[C:5]([F:19])[CH:4]=1)[CH3:2]

Inputs

Step One
Name
4-Ethyl-2-fluoro-2'-hydroxybenzanilide
Quantity
29 g
Type
reactant
Smiles
C(C)C1=CC(=C(C(=O)NC2=C(C=CC=C2)O)C=C1)F
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is then cooled
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(C)C1=CC(=C(C=C1)C=1OC2=C(N1)C=CC=C2)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.